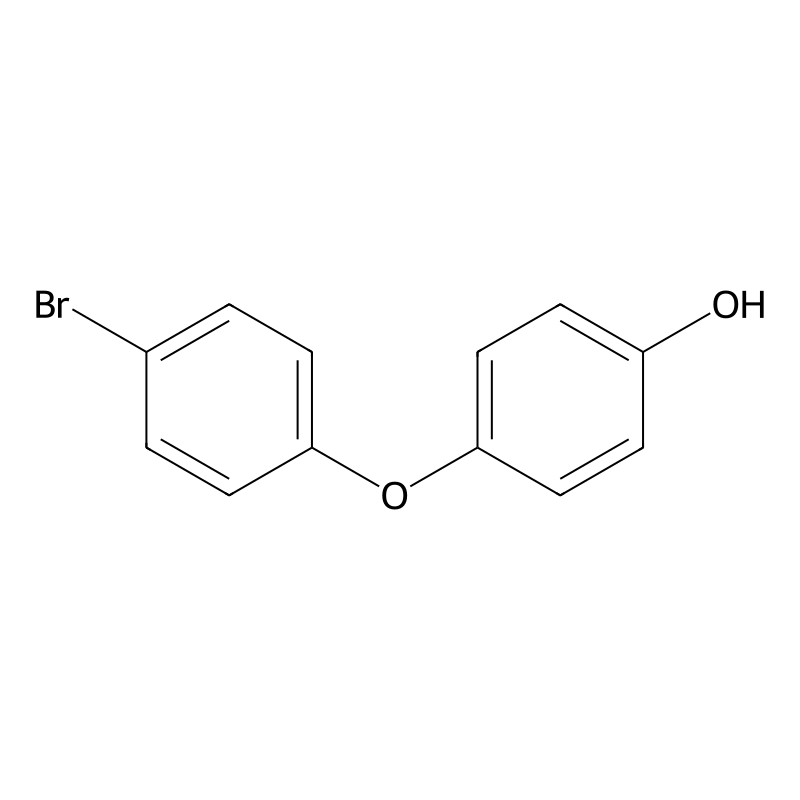

4-(4-Bromophenoxy)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(4-Bromophenoxy)phenol, also known as 4,4'-dibromodiphenyl ether, is a synthetic organic compound. Research studies have explored various methods for its synthesis, including:

- Ullmann coupling reaction between 4-bromophenol and 4-bromobenzene [].

- Williamson ether synthesis using 4-bromophenol and 4-bromobenzenediazonium chloride [].

Researchers have also employed various techniques to characterize the synthesized compound, such as:

- Nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure [, ].

- Mass spectrometry to determine the molecular weight [, ].

- Elemental analysis to verify the elemental composition [, ].

Potential Applications:

While the specific scientific research applications of 4-(4-Bromophenoxy)phenol are not extensively documented, its properties suggest potential applications in various fields:

- Material Science: The presence of the aromatic rings and the bromine atom could make it a candidate for exploring its potential in the development of new materials with specific functionalities, such as flame retardants or liquid crystals [].

- Medicinal Chemistry: The compound's structure bears some resemblance to known bioactive molecules. Further research could investigate its potential biological activity and explore its suitability for drug discovery or development [].

4-(4-Bromophenoxy)phenol is a chemical compound with the molecular formula C₁₂H₉BrO₂ and a molecular weight of approximately 273.1 g/mol. It features a bromophenoxy group attached to a phenolic structure, making it an important derivative of both bromophenol and phenol compounds. The compound exhibits properties typical of phenolic compounds, including potential applications in pharmaceuticals and materials science due to its unique structural characteristics and reactivity.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it reactive in organic synthesis.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in creating derivatives for various applications.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, altering its biological activity.

Research indicates that 4-(4-Bromophenoxy)phenol exhibits significant biological activities. It has been noted for its potential:

- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity: The compound displays antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Eye Irritation Potential: According to safety data, it is classified as causing serious eye irritation, highlighting the need for caution during handling .

Several synthesis methods have been developed for 4-(4-Bromophenoxy)phenol. Notable methods include:

- Ullmann Reaction: This method involves coupling 4-bromophenol with phenolic substrates using copper catalysts under specific conditions to form diaryl ethers.

- Demethylation Reactions: Starting from methylated phenols, demethylation can yield 4-(4-Bromophenoxy)phenol through the use of strong acids like hydrobromic acid.

- Bromination of Phenolic Compounds: Direct bromination of phenolic substrates under controlled conditions can also produce this compound.

4-(4-Bromophenoxy)phenol has various applications, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds due to its reactive functional groups.

- Material Science: The compound is used in the development of polymers and resins, leveraging its phenolic structure for enhanced thermal stability.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in agrochemicals.

Studies on the interactions of 4-(4-Bromophenoxy)phenol reveal its potential effects on biological systems:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial or detrimental depending on the context.

- Cellular Uptake: Research indicates that this compound may affect cellular uptake mechanisms, influencing drug delivery systems.

Several compounds share structural similarities with 4-(4-Bromophenoxy)phenol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Bromophenol | Simple bromophenol | Contains only one bromine substituent |

| Phenol | Simple phenolic | Basic structure without halogen substitutions |

| 2-(4-Bromophenoxy)phenol | Diaryl ether | Similar but with different position of substituents |

| 4-Chlorophenol | Halogenated phenol | Contains chlorine instead of bromine |

Uniqueness

The unique combination of a bromine atom and a phenoxy group in 4-(4-Bromophenoxy)phenol enhances its reactivity compared to simpler compounds like 4-bromophenol or phenol. This makes it particularly valuable in synthetic chemistry and materials science.

Nucleophilic Aromatic Substitution Strategies

SNAr reactions dominate the synthesis of 4-(4-bromophenoxy)phenol, leveraging electron-deficient aryl halides and nucleophilic phenols. Key advancements include:

Ultrasound-Assisted SNAr

Ultrasound irradiation enhances reaction efficiency by:

- Reducing reaction time from 5 hours to 15 minutes.

- Increasing yields (e.g., 46% for 4-methoxyphenyl-bis-(4-nitrophenyl)amine vs. 11% under silent conditions).

- Minimizing excess amine usage (1:1 stoichiometry).

Mechanism:

- Nucleophilic attack: Phenoxide ion displaces bromide under basic conditions.

- Aromaticity restoration: Loss of leaving group (e.g., Br⁻) regenerates aromatic stability.

| Parameter | Conventional SNAr | Ultrasound SNAr |

|---|---|---|

| Temperature | 95–150°C | Ambient |

| Time | 5–50 hours | 15–30 minutes |

| Yield | 20–95% | 40–60% |

| Base | K₂CO₃, DMSO | DBU, DMF |

Bromination Techniques and Catalyst Systems

Bromination is critical for introducing the bromine substituent. Two primary methods are employed:

Direct Bromination with Br₂

- Reagents: Br₂ in dichloromethane or toluene.

- Conditions: 0–5°C, 12–24 hours.

- Yield: ~85% for 4-bromoanisole derivatives.

Oxidative Bromination with H₂O₂/HCl

- Catalysts: Vanadium pentoxide (V₂O₅) or ammonium heptamolybdate.

- Conditions: 15–50°C, 5–8 hours.

- Advantage: High selectivity for para-substitution.

Comparison of Bromination Methods:

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Br₂ in CH₂Cl₂ | None | Dichloromethane | 0–5°C | 85–90 |

| H₂O₂/HCl/V₂O₅ | V₂O₅ | H₂O/toluene | 15–50°C | 75–90 |

Renewable Resource-Based Synthesis (CNSL Utilization)

Cashew nut shell liquid (CNSL) serves as a sustainable precursor for 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene, a derivative of 4-(4-bromophenoxy)phenol:

Flowchart:

CNSL → 3-Pentadecyl Phenol → Ullmann Coupling → 1-Pentadecyl-3-phenoxy benzene → Bromination → Target Compound Multi-Step Synthesis Approaches

Ether Formation via Ullmann Coupling

The Ullmann reaction forms diaryl ethers under copper catalysis:

- Substrates: 4-Bromophenol and poly-(2,6-dimethyl-1,4-phenylene ether).

- Conditions: Benzene solvent, benzoyl peroxide initiator, reflux.

- Limitations: Ineffective for halogenated terminal phenoxy groups.

Demethylation of Anisole Derivatives

MoS₂-H₄Nb₂O₇ catalysts enable selective demethylation:

Difunctional Monomer Utilization in High-Performance Polymers

4-(4-Bromophenoxy)phenol is a prototypical difunctional monomer, offering two distinct reactive sites: a bromine atom for cross-coupling reactions and a hydroxyl group for nucleophilic substitutions or condensation reactions. This dual functionality enables its incorporation into step-growth polymerization systems, which are pivotal for synthesizing high-molecular-weight polymers with tailored properties.

For instance, in the synthesis of poly(arylene ether ketone)s, 4-(4-bromophenoxy)phenol participates in nucleophilic aromatic substitution (SNAr) reactions with bisphenols. The bromine atom activates the aromatic ring toward displacement by phenoxide ions, while the hydroxyl group serves as a chain-termination site or a branching point in hyperbranched architectures [2]. This monomer’s asymmetric structure also reduces crystallinity in resulting polymers, enhancing solubility in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) [2].

A notable application is in the synthesis of sulfur-containing high-refractive-index polymers (HRIPs). Here, 4-(4-bromophenoxy)phenol derivatives undergo thiol-yne polyadditions with dithiophenols, yielding materials with refractive indices up to 1.8433 at 589 nm [5]. The bromine atom facilitates precise control over molecular weight distributions, critical for optical transparency in waveguiding applications [5].

Metal-Catalyzed Polycondensation (Suzuki, Ni, Zn Systems)

The bromine substituent in 4-(4-bromophenoxy)phenol makes it a prime candidate for metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura polycondensation. This method leverages palladium catalysts to form carbon-carbon bonds between boronic acid-functionalized monomers and aryl bromides.

In one study, 5-(4-bromophenyl)-4,6-dichloropyrimidine—a structural analog of 4-(4-bromophenoxy)phenol—underwent Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 as a catalyst [4]. The reaction achieved yields exceeding 85% under optimized conditions (1,4-dioxane, K3PO4, 70–80°C) [4]. This methodology is directly applicable to 4-(4-bromophenoxy)phenol, where the bromine atom couples with boronic acids to produce polyaromatic ethers with tunable electronic properties.

Nickel- and zinc-catalyzed systems offer alternatives for specialized applications. For example, nickel-catalyzed Grignard polycondensation avoids phosphine ligands, reducing costs but risking chain branching due to radical intermediates [1]. Zinc catalysts, though less common, enable Ullmann-type couplings in aqueous media, favoring sustainability [2].

CO-Mediated Polymerization with Nucleophiles

Carbon monoxide (CO)-mediated polymerization leverages the carbonylative coupling of aryl halides with nucleophiles to introduce ketone or ester linkages. While 4-(4-bromophenoxy)phenol has not been explicitly studied in this context, its bromine atom is theoretically amenable to carbonylative reactions.

In analogous systems, CO insertion into palladium-catalyzed couplings generates aryl ketones. For instance, polyketones synthesized via CO-mediated step-growth polymerization exhibit high thermal stability (decomposition temperatures >450°C) [2]. Applying this to 4-(4-bromophenoxy)phenol could yield poly(ether ketone)s with enhanced mechanical properties, though experimental validation is needed.

Processability Enhancement via Alkyl Chain Incorporation

The limited solubility of aromatic polymers derived from 4-(4-bromophenoxy)phenol poses challenges for solution processing. Incorporating alkyl chains—either as pendant groups or spacers—addresses this by disrupting chain packing and reducing intermolecular interactions.

In poly(4,4′-triphenylamine) (PTAA) synthesis, methyl substituents lower glass transition temperatures (Tg) from 220°C to 180°C, improving melt-processability [1]. Similarly, attaching hexyl chains to the phenol moiety of 4-(4-bromophenoxy)phenol enhances solubility in tetrahydrofuran (THF) and chloroform, enabling spin-coating for thin-film electronics [5].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard